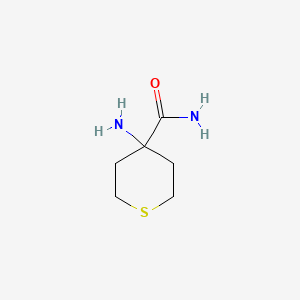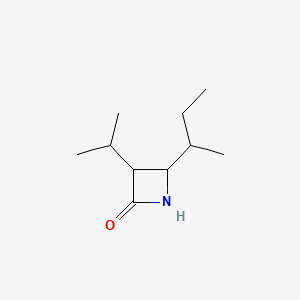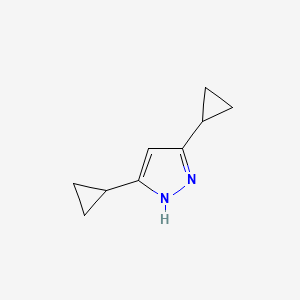
3,5-Dicyclopropyl-1H-pyrazol
Übersicht
Beschreibung
3,5-dicyclopropyl-1H-pyrazole is a chemical compound with the CAS Number: 1288339-30-9 . It has a molecular weight of 148.21 . The compound is solid in its physical form .
Synthesis Analysis
Pyrazoles, including 3,5-dicyclopropyl-1H-pyrazole, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods have been used to prepare this functional scaffold for various applications .Molecular Structure Analysis
The molecular structure of 3,5-dicyclopropyl-1H-pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C9H12N2/c1-2-6(1)8-5-9(11-10-8)7-3-4-7/h5-7H,1-4H2,(H,10,11) .Chemical Reactions Analysis
Pyrazoles, including 3,5-dicyclopropyl-1H-pyrazole, are known for their versatility in chemical reactions. They are often used as starting materials for the preparation of more complex heterocyclic systems . The reactivity of pyrazoles can be influenced by factors such as tautomerism and the nature of their substituent groups .Physical And Chemical Properties Analysis
3,5-dicyclopropyl-1H-pyrazole is a solid compound with a molecular weight of 148.21 . Its InChI code is 1S/C9H12N2/c1-2-6(1)8-5-9(11-10-8)7-3-4-7/h5-7H,1-4H2,(H,10,11) .Wissenschaftliche Forschungsanwendungen
Kernelement in verschiedenen Sektoren
Pyrazol, gekennzeichnet durch eine fünfringige heterocyclische Struktur mit zwei benachbarten Stickstoffatomen, dient als Kernelement . Pyrazole genießen einen privilegierten Status als vielseitige Gerüste in verschiedenen Sektoren der chemischen Industrie, einschließlich Medizin und Landwirtschaft .
Biologische Aktivitäten
Pyrazole haben vielfältige biologische Aktivitäten, die Rollen wie Antituberkulose-, antimikrobielle-, Antimykotika-, entzündungshemmende-, Antikrebs- und Antidiabetika-Mittel umfassen . Folglich haben sie erhebliches Interesse von Forschern geweckt .
Umweltfreundliche Eigenschaften
Die Synthese von Pyrazolderivaten kann von der Verwendung von harzigem, ungiftigem, thermisch stabilem und kostengünstigem Amberlyst-70 als heterogenem Katalysator profitieren, zusätzlich zu einer einfachen Reaktionsaufarbeitung . Dies bietet wertvolle umweltfreundliche Eigenschaften .
Mikrowellenbestrahlung und lösungsmittelfreie Reaktionsbedingungen
Die Corradi-Gruppe führte eine Studie unter Mikrowellenbestrahlung und lösungsmittelfreien Reaktionsbedingungen durch, bei der sie erfolgreich neuartige 3,5-disubstituierte-1H-Pyrazole synthetisierten . Dies wurde durch die Cycloaddition von Tosylhydrazonen und α,β-ungesättigten Carbonylverbindungen mit einem β-Wasserstoff erreicht .
Antikrebsaktivität
Pyrazolderivate haben Antikrebsaktivität gezeigt. Die Cytotoxizität dieser Verbindungen wurde gegen drei Krebszelllinien (HT-29), (MCF-7), (AGS) sowie die Fibroblasten-Zelllinie (NIH-3T3) unter Verwendung des MTT-Assays bestimmt .
Wirkmechanismus
Mode of Action
Pyrazole derivatives are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of 3,5-dicyclopropyl-1H-pyrazole with its targets and the resulting changes.
Biochemical Pathways
Pyrazole derivatives are known for their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Therefore, it is plausible that 3,5-dicyclopropyl-1H-pyrazole could affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it is likely that the compound could have multiple effects at the molecular and cellular levels.
Action Environment
It is known that the structure and chemistry of pyrazoles can be influenced by the environment, which can impact their reactivity and tautomerism .
Eigenschaften
IUPAC Name |
3,5-dicyclopropyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-6(1)8-5-9(11-10-8)7-3-4-7/h5-7H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRIYHZNPLWXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

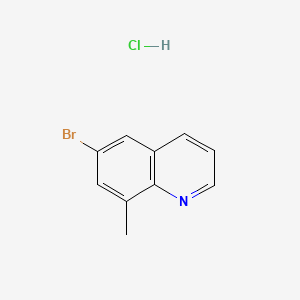
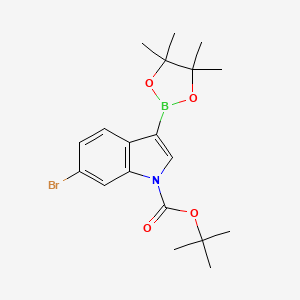
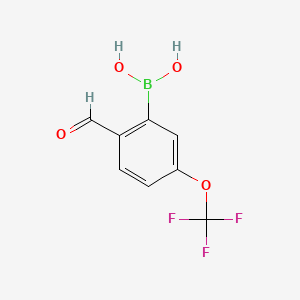
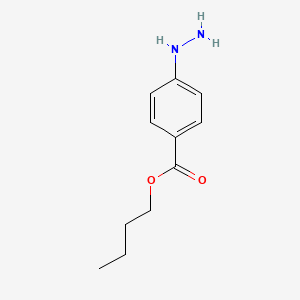
![Pentanedioic acid, mono[(4-ethenylphenyl)methyl] ester (9CI)](/img/no-structure.png)
![[3-(3,5-Dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amine](/img/structure/B594487.png)
![tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B594490.png)

